

Chemical Profile and Solubility of Veratric Acid

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Compound Focus: Veratric Acid

CAS No.: 93-07-2

Cat. No.: S583083

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The table below summarizes the key chemical properties and solubility data for **veratric acid**, which are fundamental for solution preparation.

Property	Value / Description
CAS Number	93-07-2 [1] [2] [3]
Synonyms	3,4-Dimethoxybenzoic acid [1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₄ [1] [3] [4]
Molecular Weight	182.17-182.18 g/mol [1] [2] [3]
Appearance	White to off-white solid [1] [5]
Solubility in DMSO	~36-100 mg/mL (197.61 - 548.92 mM) [1] [2] [4]
Solubility in Ethanol	≥15.55 mg/mL [4]
Solubility in Water	Insoluble or very low solubility [1] [4]

Stock Solution Preparation Protocol

This protocol outlines the procedure for preparing a 100 mM stock solution of **veratric acid** in DMSO.

Materials and Equipment

- **Veratric acid solid** (Purity: $\geq 98\%$) [6]
- **Anhydrous DMSO** (High purity, fresh container recommended to avoid water absorption)
- Analytical balance
- **Glass vial or microcentrifuge tube** (1.5 - 2.0 mL capacity, depending on final volume)
- Micropipettes and tips
- Vortex mixer or sonication bath

Step-by-Step Procedure

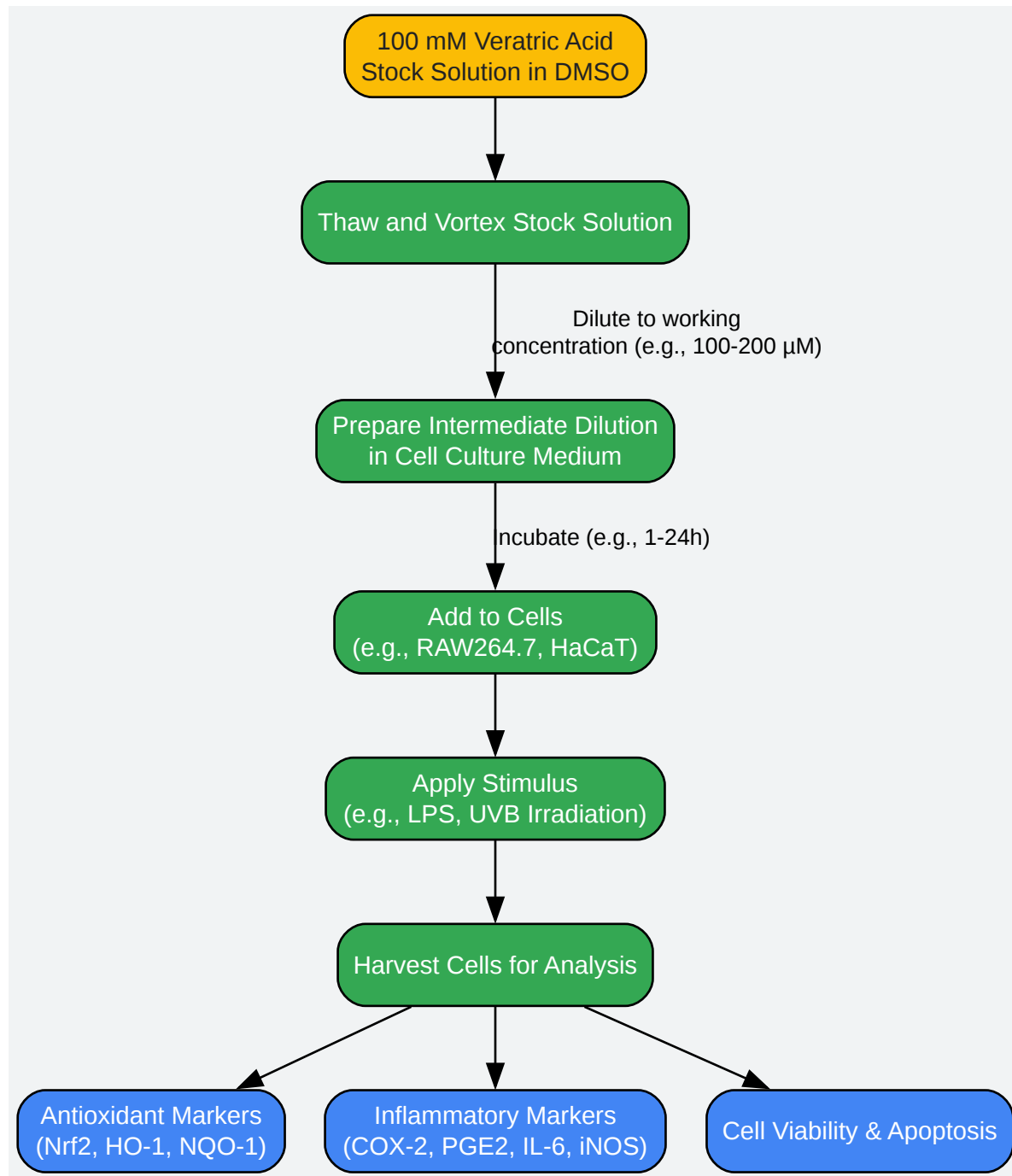
- **Calculate Mass:** Calculate the mass of **veratric acid** needed. For a 1 mL stock solution with a concentration of 100 mM:
 - $\text{Mass (mg)} = (\text{Desired Concentration in mM}) \times (\text{Molecular Weight in g/mol}) \times (\text{Volume in mL}) \div 1000$
 - $\text{Mass} = (100 \text{ mM}) \times (182.18 \text{ g/mol}) \times (1 \text{ mL}) \div 1000 = \mathbf{18.22 \text{ mg}}$
- **Weigh Compound:** Tare the weighing vessel and accurately weigh **18.22 mg** of **veratric acid** powder using an analytical balance.
- **Transfer Solvent:** Pipette **1 mL of anhydrous DMSO** into the glass vial or microcentrifuge tube.
- **Dissolve Compound:** Add the weighed **veratric acid** powder to the DMSO. Cap the vial tightly.
- **Aid Dissolution:** Vortex the mixture vigorously for 1-2 minutes. If any solid remains, briefly sonicate the solution in a sonication bath (10-30 seconds) until the solution is clear. Sonication is recommended to ensure complete dissolution [1] [3].
- **Label and Store:** Label the vial clearly with the compound name, concentration (100 mM), solvent (DMSO), date, and preparer's name. For **long-term storage**, aliquot the solution and store at **-20°C** or **-80°C**. Under these conditions, the stock solution is typically stable for **1-2 years** [1] [4].

Quality Control

- **Visual Inspection:** The final solution should be clear and free of particulate matter.
- **Concentration Verification (Optional):** The concentration can be verified using techniques like HPLC against a known standard.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for treating cells with **veratric acid**, from stock solution to assay readout.



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*Typical workflow for treating cells with **veratric acid**, from stock solution dilution to the analysis of key biological endpoints.*

Example In Vitro Application: Inhibiting UVB-Induced Inflammation

This protocol is adapted from studies showing **veratric acid**'s anti-inflammatory effects in HaCaT keratinocytes [1] [2].

- **Cell Line:** Human keratinocyte cell line (HaCaT).
- **Working Concentration:** 10-100 µg/mL (approx. 54.89 - 548.9 µM). A common effective concentration is **200 µM** in other cell models [1].
- **Preparation of Working Solution:**
 - Thaw the 100 mM DMSO stock solution and vortex briefly.
 - Dilute the stock solution directly into pre-warmed cell culture medium (e.g., DMEM) to the final working concentration. For example, to make 10 mL of 200 µM working solution, add **20 µL of 100 mM stock to 10 mL of medium**.
 - Mix the medium gently to ensure homogeneity.
- **Treatment Procedure:**
 - Culture HaCaT cells to 70-80% confluence.
 - Pre-treat the cells with the prepared **veratric acid** working solution for a desired period (e.g., 1-2 hours).
 - Subject the cells to **UVB irradiation** (e.g., 20-50 mJ/cm²) while keeping the **veratric acid** solution in the medium.
 - Continue incubation for a further 6-24 hours post-irradiation before analysis.
- **Expected Outcome:** **Veratric acid** pretreatment reduces UVB-induced upregulation of COX-2 expression and levels of the inflammatory mediators PGE2 and IL-6 [1] [2].

Example In Vivo Formulation and Dosing

For animal studies, **veratric acid** is often administered orally. The following formulation has been used successfully in a mouse model of liver ischemia/reperfusion injury [7].

- **Dosage:** **40 mg/kg**, administered intragastrically (oral gavage) [7].
- **Formulation (for a 20g mouse):**
 - Calculate the dose: $40 \text{ mg/kg} \times 0.02 \text{ kg} = 0.8 \text{ mg}$ of **veratric acid** per mouse.
 - Weigh the required amount of **veratric acid** powder.
 - Prepare a 0.5% (w/v) **Carboxymethyl cellulose (CMC-Na)** solution in saline or distilled water. Vortex until it forms a clear, homogeneous, slightly viscous suspension [2].

- Suspend the **veratric acid** powder in the 0.5% CMC-Na solution to achieve a final concentration of **2 mg/mL**. This means a 20g mouse would receive 0.4 mL of this suspension [3] [7].
- Administer the suspension via oral gavage. In the referenced study, this was done once daily for one week prior to the induction of liver I/R injury [7].

Critical Considerations for Experimental Success

- **DMSO Final Concentration:** In cell culture experiments, the final concentration of DMSO should typically be kept below **0.5% (v/v)** to avoid cytotoxicity. Always include a vehicle control group treated with the same concentration of DMSO.
- **Solution Stability:** While stock solutions are stable when frozen, avoid repeated freeze-thaw cycles. Aliquot into single-use volumes for best stability [1] [4].
- **Solubility in Aqueous Buffers:** **Veratric acid** has very low solubility in water. When preparing working solutions in aqueous buffers or culture medium, the compound may precipitate if added directly from a concentrated DMSO stock. It is crucial to add the stock slowly while vortexing the medium to maintain solubility.

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